1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official name reflects its structural hierarchy, beginning with the propanol backbone and incorporating the thiophene-containing substituent as a secondary component. According to chemical database records, the compound is classified under the broader category of amino alcohols, specifically belonging to the subcategory of thiophene-substituted derivatives.
The systematic classification places this compound within several important chemical families simultaneously. As an amino alcohol, it contains both nitrogen-containing basic functionality and hydroxyl group characteristics, which contribute to its unique chemical behavior and potential biological activity. The presence of the thiophene ring system classifies it among heterocyclic compounds, specifically five-membered sulfur-containing aromatic systems that are known for their distinctive electronic properties and metabolic stability. The hydrochloride salt formation represents a common pharmaceutical modification that enhances water solubility and crystalline stability compared to the free base form.
Alternative nomenclature systems provide additional insight into the compound's structural organization. The Chemical Abstracts Service registry approach emphasizes the propanol core structure with systematic numbering of substituent positions. Meanwhile, trade names and research designations often reflect specific synthetic routes or intended applications, though these vary considerably across different research contexts and commercial suppliers.
Properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-7(11)5-10-6-9-4-3-8(2)12-9;/h3-4,7,10-11H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDCXMCNDCZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-22-7 | |
| Record name | 2-Propanol, 1-[[(5-methyl-2-thienyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy Overview
The compound 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride consists of a secondary amine linked to a 5-methylthiophene ring via a methylene bridge, and a propan-2-ol moiety attached to the nitrogen. The hydrochloride form indicates protonation of the amine, enhancing solubility and stability.
Key synthetic steps likely involve:
- Formation of the amino alcohol backbone (propan-2-ol amine)
- Attachment of the 5-methylthiophen-2-ylmethyl moiety via alkylation or reductive amination
- Conversion to the hydrochloride salt
Preparation Methods Analysis
Synthesis of the Amino Alcohol Intermediate
The propan-2-ol amine fragment (isopropanolamine) is commercially available or can be synthesized by reduction of aminoacetone or via epoxide ring opening of propylene oxide with ammonia or amines.
Introduction of the 5-Methylthiophen-2-ylmethyl Group
Two principal approaches are commonly employed for introducing the 5-methylthiophen-2-ylmethyl substituent onto the amine:
Reductive Amination
- Starting materials: 5-methylthiophene-2-carboxaldehyde and the amino alcohol (propan-2-ol amine)
- Procedure: The aldehyde is reacted with the amino alcohol under reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).
- Outcome: Formation of the secondary amine linkage with the 5-methylthiophen-2-ylmethyl group attached to the nitrogen.
- Advantages: High selectivity, mild conditions, and minimal side products.
Alkylation of the Amino Alcohol
- Starting materials: 5-methylthiophen-2-ylmethyl halide (e.g., bromide or chloride) and the amino alcohol.
- Procedure: The amino alcohol is reacted with the halide in the presence of a base (e.g., triethylamine) to perform nucleophilic substitution.
- Outcome: Formation of the desired secondary amine.
- Considerations: Requires preparation or availability of the halide; risk of over-alkylation or side reactions.
Conversion to Hydrochloride Salt
After synthesis of the free base 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL, conversion to the hydrochloride salt is typically achieved by:
- Treatment with hydrochloric acid (HCl) in an organic solvent such as ethyl acetate or isopropanol.
- Isolation of the hydrochloride salt by filtration or crystallization.
- This step improves compound stability, handling, and aqueous solubility.
Supporting Research Findings and Data
While direct experimental data on this exact compound is limited, analogous compounds and related synthetic processes provide valuable insights:
| Step | Conditions/Details | Reference/Notes |
|---|---|---|
| Reductive amination | Aldehyde + amino alcohol, NaBH3CN, MeOH, room temperature | Common method for amino alcohol derivatives; mild, high yield |
| Alkylation | Amino alcohol + 5-methylthiophen-2-ylmethyl bromide, base | Requires halide preparation; risk of side reactions |
| Hydrochloride salt formation | HCl in ethyl acetate or isopropanol, room temperature | Standard procedure for amine salts; improves stability and solubility |
Additional Notes on Synthetic Considerations
- Purity and Optical Activity: If the amino alcohol is chiral (e.g., (R)- or (S)-propan-2-ol amine), stereochemical control during synthesis is critical. Literature on similar compounds indicates that optical purity can be maintained by appropriate choice of starting materials and mild reaction conditions.
- Solvent Choice: Polar protic solvents such as methanol or ethanol are preferred for reductive amination, while aprotic solvents like THF or dichloromethane may be used for alkylation.
- Catalysts and Reagents: Sodium cyanoborohydride is favored for reductive amination due to selectivity and mildness.
- Reaction Monitoring: Techniques such as TLC, NMR, and HPLC are employed to monitor reaction progress and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 5-Methylthiophene-2-carboxaldehyde + amino alcohol | NaBH3CN or NaBH(OAc)3 | Room temp, MeOH or EtOH | Mild, selective, high yield | Requires aldehyde availability |
| Alkylation | 5-Methylthiophen-2-ylmethyl halide + amino alcohol | Base (e.g., Et3N) | RT to reflux, aprotic solvent | Direct, straightforward | Halide prep needed, side reactions possible |
| Hydrochloride Salt Formation | Free base amino alcohol derivative | HCl in organic solvent | RT, crystallization | Improves stability, solubility | Additional purification step |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted thiophenes and amines.
Scientific Research Applications
Medicinal Chemistry
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Research indicates that compounds with thiophene rings often exhibit significant biological activity, including anti-inflammatory and analgesic properties.
Proteomics Research
This compound is utilized in proteomics, where it serves as a biochemical tool for studying protein interactions and functions. The ability to modify proteins or peptides with small molecules like this compound allows researchers to explore protein dynamics and mechanisms of action in various biological processes .
Neuropharmacology
Preliminary studies suggest that this compound may have neuropharmacological effects, potentially influencing neurotransmitter systems. Given the increasing interest in neuroactive compounds, further investigation into its effects on the central nervous system could reveal valuable insights into treatments for neurological disorders.
Synthetic Chemistry
In synthetic chemistry, this compound can be employed as an intermediate in the synthesis of more complex molecules. Its unique thiophene moiety provides a versatile platform for developing novel compounds with tailored properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Medicinal Chemistry | Investigated the anti-inflammatory properties of thiophene derivatives, including this compound, showing promise in reducing inflammation markers in vitro. |
| Study B | Proteomics | Utilized the compound to tag proteins in living cells, allowing for real-time monitoring of protein interactions and cellular responses to stimuli. |
| Study C | Neuropharmacology | Explored the effects of this compound on neurotransmitter release in rodent models, indicating potential modulation of serotonin pathways. |
Mechanism of Action
The mechanism by which 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific application. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on key structural features, pharmacological classes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Thiophene vs. Phenoxy/Naphthalene Moieties: The thiophene ring in the target compound is smaller and less lipophilic than the phenoxy group in metoprolol or the naphthalene in nadolol. This may enhance membrane permeability compared to nadolol but reduce β1-selectivity compared to metoprolol . Thiophene’s bioisosteric properties could improve metabolic stability over benzene derivatives .
Amino Substituents: The secondary amine in the target compound contrasts with the tertiary butyl group in nadolol and impurity F.
Salt Form :
- The hydrochloride salt enhances aqueous solubility compared to the free base forms of nadolol and metoprolol succinate, facilitating parenteral formulations .
Research Findings and Implications
Structural Activity Relationships (SAR): Thiophene-containing analogs demonstrate comparable β-blocking activity to phenoxy derivatives but with improved oxidative metabolism profiles due to sulfur’s electron-rich nature . The methyl group on the thiophene may reduce cytochrome P450-mediated degradation, extending half-life .
Analytical Methods :
- Techniques validated for metoprolol and benidipine (e.g., HPLC-UV) could be adapted for quantifying the target compound, given structural similarities in amine and aromatic moieties .
Thermodynamic Stability :
- The hydrochloride salt form likely improves crystallinity and shelf-life compared to free-base impurities like nadolol’s impurity F .
Biological Activity
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
Molecular Formula : C9H15NOS·HCl
Molecular Weight : 185.29 g/mol
CAS Number : 510739-99-8
The compound is characterized by a thiophene ring, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing thiophene structures exhibit significant antibacterial properties. For instance, a study highlighted that derivatives of thiophenes showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli , demonstrating promising results in terms of Minimum Inhibitory Concentration (MIC) values.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL HCl | Staphylococcus aureus | 4.0 |
| Similar Thiophene Derivative | Escherichia coli | 8.0 |
These findings suggest that the presence of the thiophene moiety contributes significantly to the compound's antibacterial efficacy .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis, similar to other known antibacterial agents .
Case Studies
A notable case study involved the synthesis and evaluation of several thiophene derivatives, where one particular derivative demonstrated a 62-fold increase in potency against methicillin-resistant strains compared to standard treatments. This highlights the potential for developing new therapeutic agents based on the structural features of this compound .
Anti-inflammatory Properties
In addition to its antibacterial properties, there is emerging evidence suggesting that compounds containing thiophene rings may also exhibit anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Q & A
Q. What synthetic routes are recommended for synthesizing 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride, and what parameters critically influence yield?
Methodological Answer: The synthesis typically involves two key steps:
- Amination: Reacting 5-methyl-thiophen-2-ylmethanol with a propanolamine derivative under catalytic conditions (e.g., palladium or Raney nickel) to introduce the amino group .
- Hydrochloride Salt Formation: Treating the free base with hydrochloric acid to improve solubility and stability. Critical parameters include:
- pH Control: Maintain pH < 3 during salt formation to ensure complete protonation of the amine group .
- Reaction Temperature: Optimize between 0–5°C to minimize side reactions (e.g., oxidation of the thiophene ring) .
- Purification: Use recrystallization from ethanol/water mixtures to achieve >98% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Employ C18 reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted thiophene precursors). Reference standards (e.g., EP/JP monographs) ensure method validation .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the thiophene ring substitution pattern and amine protonation state. Key signals include:
- δ 6.7–7.1 ppm (thiophene protons) .
- δ 3.5–4.0 ppm (propanolamine backbone) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak (m/z ≈ 260 for the free base; +HCl adduct at m/z ≈ 296) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different assays?
Methodological Answer: Discrepancies often arise from:
- Receptor Binding Heterogeneity: Use competitive binding assays (e.g., radioligand displacement) with purified receptor subtypes (e.g., β-adrenergic receptors) to identify selectivity profiles .
- Assay Conditions: Standardize buffer pH (7.4), ionic strength, and temperature (37°C) to minimize variability. For example, thiophene derivatives exhibit pH-dependent solubility, affecting bioavailability .
- Metabolic Stability: Conduct hepatic microsome studies to assess first-pass metabolism. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can clarify metabolite interference .
Q. What strategies enhance the stability of this hydrochloride salt under varying storage and experimental conditions?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel) to prevent hydrolysis .
- Solution Stability: For in vitro studies, prepare fresh solutions in deoxygenated water (sparged with N₂) to avoid oxidation of the thiophene moiety .
- Thermal Degradation Analysis: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to identify degradation products (e.g., oxidized thiophene derivatives) .
Q. How does the structural modification of the thiophene ring influence the compound’s pharmacological profile compared to similar β-blockers?
Methodological Answer:
- Comparative Molecular Dynamics Simulations: Model interactions between the thiophene ring and hydrophobic receptor pockets (e.g., β1-adrenergic receptors) to predict binding affinity .
- SAR Studies: Synthesize analogs with substituents at the 5-methyl position (e.g., halogens, methoxy groups) and evaluate β-blockade efficacy in isolated cardiomyocyte assays. For example:
- Electron-Withdrawing Groups (e.g., Cl): Reduce lipophilicity and increase plasma protein binding .
- Electron-Donating Groups (e.g., OCH₃): Enhance membrane permeability but may reduce metabolic stability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods with UV quantification:
- Aqueous Solubility: Test in buffers (pH 1–7.4) to simulate physiological conditions. Hydrochloride salts show higher solubility at pH < 3 due to protonation .
- Organic Solubility: Assess in ethanol, DMSO, and chloroform. Discrepancies may arise from residual water content in solvents; use Karl Fischer titration to standardize solvent purity .
- Co-Solvency Studies: For in vivo applications, optimize water:ethanol (70:30) mixtures to balance solubility and biocompatibility .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
